molecular formula C7H6F3NO2S B1371509 Ethyl 4-(trifluoromethyl)thiazole-2-carboxylate CAS No. 79247-86-2

Ethyl 4-(trifluoromethyl)thiazole-2-carboxylate

Cat. No. B1371509
CAS RN: 79247-86-2
M. Wt: 225.19 g/mol
InChI Key: PSTFYCCCZHOTHW-UHFFFAOYSA-N
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Description

Ethyl 4-(trifluoromethyl)thiazole-2-carboxylate is a derivative of thiazole . It is used as an intermediate in organic synthesis and medicinal chemistry .


Synthesis Analysis

The synthesis of Ethyl 4-(trifluoromethyl)thiazole-2-carboxylate involves the addition of ethyl ester to a dry reaction flask, followed by the addition of a sodium hydroxide solution under stirring conditions .


Molecular Structure Analysis

The molecular structure of Ethyl 4-(trifluoromethyl)thiazole-2-carboxylate is characterized by the presence of a thiazole ring, a trifluoromethyl group, and an ethyl ester group .


Physical And Chemical Properties Analysis

Ethyl 4-(trifluoromethyl)thiazole-2-carboxylate is a solid substance that should be stored in a dry environment at 2-8°C . Its molecular weight is 225.19 .

Scientific Research Applications

Synthesis and Characterization

Ethyl 4-(trifluoromethyl)thiazole-2-carboxylate has been used as a precursor in the synthesis of various thiazole derivatives. For example, it was employed in the synthesis of 2-aminoethyl-5-carbethoxythiazoles through a Michael-like addition strategy, leading to various analogs (Boy & Guernon, 2005). This compound has also been pivotal in the synthesis of novel thiazole compounds containing ether structures with significant fungicidal activities (Qiu Li-ga, 2015).

Versatility as an Intermediate

Ethyl 4-(trifluoromethyl)thiazole-2-carboxylate has demonstrated versatility as an intermediate in the synthesis of diverse trifluoromethyl heterocycles. This includes the production of trifluoromethyl-oxazoles, -thiazoles, -imidazoles, -1,2,4-triazines, and -pyridines, showcasing its wide applicability in organic synthesis (Honey et al., 2012).

Spectroscopic and Structural Analysis

The compound has been a subject of detailed spectroscopic and structural analysis. Ethyl 2-(substituted-(2-benzylidenehydrazinyl))thiazole-4-carboxylate derivatives have been synthesized and characterized using techniques like NMR, FT-IR, and single crystal X-ray diffraction, providing insights into their molecular structure and properties (Haroon et al., 2019).

Antimicrobial and Antifungal Applications

Several thiazole derivatives synthesized from Ethyl 4-(trifluoromethyl)thiazole-2-carboxylate have been investigated for their antimicrobial and antifungal properties. These studies contribute to the understanding of their potential use in medical and agricultural applications (Zhou Zhuo-qiang, 2009).

Application in Nonlinear Optics

Compounds derived from Ethyl 4-(trifluoromethyl)thiazole-2-carboxylate have been studied for their nonlinear optical properties. This research is crucial in advancing the understanding of materials suitable for technological applications in optics and electronics (Haroon et al., 2020).

Safety And Hazards

The compound is labeled with the signal word “Warning” and has hazard statements H302, H315, H319, H332, and H335 . This indicates that it may be harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

ethyl 4-(trifluoromethyl)-1,3-thiazole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6F3NO2S/c1-2-13-6(12)5-11-4(3-14-5)7(8,9)10/h3H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSTFYCCCZHOTHW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NC(=CS1)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6F3NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80634968
Record name Ethyl 4-(trifluoromethyl)-1,3-thiazole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80634968
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-(trifluoromethyl)thiazole-2-carboxylate

CAS RN

79247-86-2
Record name Ethyl 4-(trifluoromethyl)-2-thiazolecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=79247-86-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 4-(trifluoromethyl)-1,3-thiazole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80634968
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a stirred solution of 4-trifluoromethylthiazole-2-carboxylic acid (98 g, 1 eq.) in EtOH (600 mL) was added dropwise SOCl2 (36 mL, 1 eq.). The mixture was stirred at 40° C. for 8 hrs and then at room temperature for 16 hrs. The reaction mixture was concentrated under reduced pressure and the residue was redissolved in DCM. Organics were washed with saturated aqueous NaHCO3 solution, dried over Na2SO4, filtered, and concentrated under reduced pressure to yield compound 281 as a brown solid in 96% yield. 1H NMR (CDCl3, 400 MHz) δ 1.45 (t, J=7.14 Hz, 3H), 4.49-4.54 (q, J=7.10 Hz, 2H), 8.02 (s, 1H).
Quantity
98 g
Type
reactant
Reaction Step One
Name
Quantity
36 mL
Type
reactant
Reaction Step One
Name
Quantity
600 mL
Type
reactant
Reaction Step One
Yield
96%

Synthesis routes and methods II

Procedure details

A solution of ethyl amino(thioxo)acetate (4 g) and 3-bromo-1,1,1-trifluoroacetone (3.1 ml) in ethanol (150 ml) was heated under reflux overnight. The reaction mixture was concentrated under reduced pressure, and the residue was diluted with water and extracted with ethyl acetate. The organic layer was washed with saturated brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure. The obtained residue was purified by silica gel column chromatography (NH, hexane/ethyl acetate) to give the title compound (3.56 g).
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
3.1 mL
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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